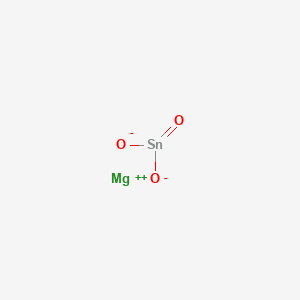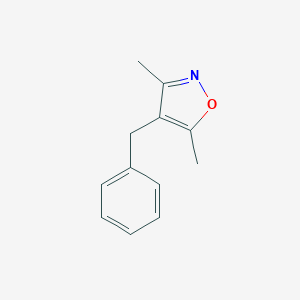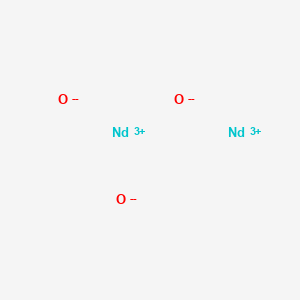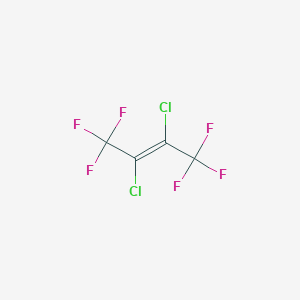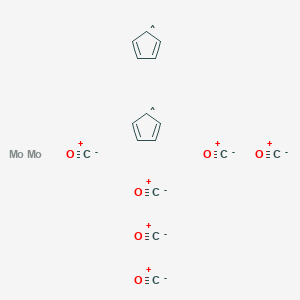
Cyclopentadienylmolybdenum tricarbonyl dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of cyclopentadienylmolybdenum tricarbonyl dimer involves several steps, starting from molybdenum hexacarbonyl and cyclopentadiene. These precursors undergo a series of reactions, including thermal or photochemical processes, to form the dimeric structure. The synthesis pathway is crucial for achieving high purity and yield of the compound.
Molecular Structure Analysis
Cyclopentadienylmolybdenum tricarbonyl dimer exhibits two main conformations: trans and gauche, with distinct properties. The Mo-Mo bond is central to its structure, and its cleavage and formation are key to understanding the compound's reactivity and applications. The bond lengths and angles within the dimer can be precisely determined using crystallography, providing insight into its stability and reactivity (Baiz, McCanne, & Kubarych, 2009).
Chemical Reactions and Properties
This compound is reactive towards a variety of substrates, leading to the formation of novel complexes and clusters. For example, activated molybdenum dimers can undergo self-addition reactions, forming tetrameric clusters with unique bonding arrangements (McGinnis, Ryan, & McCarley, 1978). The reactivity of the dimer is influenced by the electronic structure and the nature of substituents on the cyclopentadienyl rings.
Physical Properties Analysis
The physical properties of cyclopentadienylmolybdenum tricarbonyl dimer, such as melting point, solubility, and stability, are crucial for its handling and application in chemical syntheses. The compound typically appears as a dark red-purple crystalline solid, sensitive to air and moisture, requiring specific storage and handling precautions to maintain its reactivity and prevent decomposition.
Chemical Properties Analysis
The chemical properties of cyclopentadienylmolybdenum tricarbonyl dimer, including its reactivity with organic and inorganic substrates, catalytic activity, and ability to form various coordination complexes, make it a versatile compound in organometallic chemistry. Its reactions with unsaturated molecules, hydrogen, and other ligands can lead to a wide array of products with applications in catalysis and organic synthesis.
For more insights on cyclopentadienylmolybdenum tricarbonyl dimer and related organometallic compounds, the following references provide detailed analyses and applications: (Sazonov & Beletskaya, 2013), (Sullivan et al., 1995).
Scientific Research Applications
Transition Metal Phosphide Catalysts
Transition metal phosphides have emerged as promising catalysts for hydroprocessing, including hydrodesulfurization (HDS) and hydrodenitrogenation (HDN). These catalysts, with properties resembling ceramics and metals, exhibit high activity and stability. The synthesis of these catalysts and their application in refining processes to meet stringent environmental regulations suggests potential research areas for Cyclopentadienylmolybdenum tricarbonyl dimer in catalysis and environmental applications (Oyama et al., 2009).
Cyclometalating Ligands in Phosphorescent Complexes
Cyclometalating chelates, including those with aromatic C-H or azolic N-H fragments, have been extensively studied for their application in organic light emitting diodes (OLEDs). The ability to fine-tune emission wavelengths across the visible spectrum through ligand-centered pi-pi* electronic transitions indicates a research avenue for Cyclopentadienylmolybdenum tricarbonyl dimer in the development of phosphorescent materials for optoelectronic applications (Chi & Chou, 2010).
Carbon Dioxide Utilization
The utilization of carbon dioxide for the production of fuels and chemicals is a growing field of research, focusing on catalytic, photocatalytic, and electrocatalytic processes. The development of catalysts that facilitate CO2 conversion into value-added products presents an opportunity for Cyclopentadienylmolybdenum tricarbonyl dimer in contributing to sustainable energy and chemical production technologies (Yang & Wang, 2015).
Ionic Liquids in CO2 Conversion
Ionic liquids have shown promise as catalysts for the conversion of CO2 into linear and cyclic carbonates, offering innovative approaches for the chemical recycling of carbon dioxide. This area of research highlights the potential for Cyclopentadienylmolybdenum tricarbonyl dimer in catalysis involving CO2 conversion and the production of environmentally friendly chemicals (Chaugule et al., 2017).
Safety And Hazards
properties
InChI |
InChI=1S/2C5H5.6CO.2Mo/c2*1-2-4-5-3-1;6*1-2;;/h2*1-5H;;;;;;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUPBPUEWLTPMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.C1=C[CH]C=C1.[Mo].[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Mo2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentadienylmolybdenum tricarbonyl dimer | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

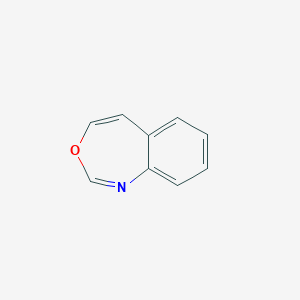
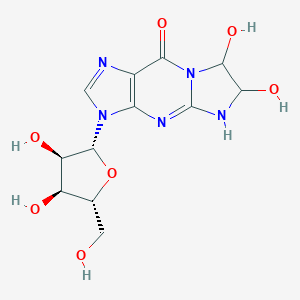
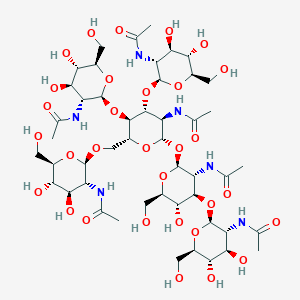

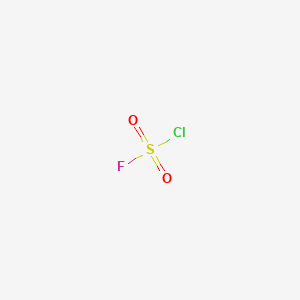

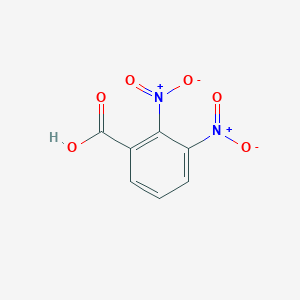
![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)


